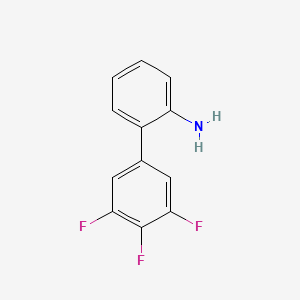
2-(3,4,5-Trifluorophenyl)aniline
Cat. No. B1419060
Key on ui cas rn:
915416-45-4
M. Wt: 223.19 g/mol
InChI Key: FTIKVBVUYPQUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08350046B2
Procedure details


100.0 g (0.504 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 257.2 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 3 hours, 492.8 g (0.499 mol, 23% strength) of toluenic 3′,4′,5′-trifluorobiphenyl-2-ylamine solution were metered in, after which stirring was continued for another 1 hour. After venting and cooling to 25° C. with a ramp of 10° C./h, the mixture was stirred overnight. Subsequently, the mixture was cooled to 0° C., and the solid constituents were filtered off, washed with cold toluene and dried at 80° C. under reduced pressure. The yield (without further processing of the mother liquor) was 177.7 g (92%).
Quantity
100 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[F:13][C:14]1[CH:15]=[C:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[NH2:28])[CH:17]=[C:18]([F:21])[C:19]=1[F:20]>C1(C)C=CC=CC=1>[F:13][C:14]1[CH:15]=[C:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[NH:28][C:8]([C:7]2[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=2)=[O:9])[CH:17]=[C:18]([F:21])[C:19]=1[F:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)Cl)C)F
|
|
Name
|
|
|
Quantity
|
257.2 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
492.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1=C(C=CC=C1)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evacuated to 400 mbar
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for another 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling to 25° C. with a ramp of 10° C./h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Subsequently, the mixture was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid constituents were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 80° C. under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yield (without further processing of the mother liquor)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1)C)C(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
